molecular formula C5H6N2O3S B7767592 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate

6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate

Cat. No.: B7767592
M. Wt: 174.18 g/mol
InChI Key: CBDLPANATZDUDV-UHFFFAOYSA-N
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Description

6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate is a heterocyclic compound with the molecular formula C₅H₄N₂O₂S. This compound is notable for its unique structure, which includes both oxo and thioxo groups, making it a versatile building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate typically involves the reaction of thiourea with an aldehyde under acidic conditions. One common method is the Biginelli reaction, which involves the condensation of thiourea, an aldehyde, and a β-keto ester in the presence of a catalyst such as zinc chloride (ZnCl₂) or other Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with nucleic acids, affecting DNA and RNA synthesis. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2-Thiouracil: A similar compound with a thioxo group at the 2-position but lacks the aldehyde group.

    6-Methyl-2-thiouracil: Similar structure but with a methyl group at the 6-position instead of an oxo group.

    4-Oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Another related compound with a styryl group and a nitrile group.

Uniqueness

6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate is unique due to its combination of oxo and thioxo groups along with an aldehyde group. This combination provides it with distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbaldehyde;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S.H2O/c8-2-3-1-4(9)7-5(10)6-3;/h1-2H,(H2,6,7,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDLPANATZDUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)C=O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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